molecular formula C6H4ClFOS B15330447 3-Fluorobenzene-1-sulfinic Chloride CAS No. 1859600-17-1

3-Fluorobenzene-1-sulfinic Chloride

Cat. No.: B15330447
CAS No.: 1859600-17-1
M. Wt: 178.61 g/mol
InChI Key: UKKVTWZJRLQGEA-UHFFFAOYSA-N
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Description

3-Fluorobenzene-1-sulfinic Chloride is an organic compound with the chemical formula C6H4ClFO2S. It is a fluorinated arylsulfonyl chloride, known for its clear colorless to yellow-orange liquid form. This compound is primarily used as a reagent in organic synthesis, particularly in the preparation of various fluorinated aromatic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluorobenzene-1-sulfinic Chloride can be synthesized through several methods. One common method involves the reaction of benzenesulfonyl chloride with cobalt hexafluoride. The process begins by dissolving benzenesulfonyl chloride in an appropriate solvent, followed by the slow addition of cobalt hexafluoride. This reaction produces this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chemical reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The use of inert gases like nitrogen or argon is common to prevent moisture sensitivity and degradation of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Fluorobenzene-1-sulfinic Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Including amines, alcohols, and thiols

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

3-Fluorobenzene-1-sulfinic Chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various fluorinated aromatic compounds, which are important intermediates in the production of pharmaceuticals and agrochemicals.

    Biology: It is utilized in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.

    Medicine: The compound is involved in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism by which 3-Fluorobenzene-1-sulfinic Chloride exerts its effects involves the reactivity of its sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biological molecules, leading to inhibition or modification of their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorobenzene-1-sulfinic Chloride
  • 4-Fluorobenzene-1-sulfinic Chloride
  • 3-Chlorobenzene-1-sulfinic Chloride
  • 3-Trifluoromethylbenzene-1-sulfinic Chloride

Uniqueness

3-Fluorobenzene-1-sulfinic Chloride is unique due to its specific substitution pattern, which influences its reactivity and the types of products formed in chemical reactions. The presence of the fluorine atom at the meta position relative to the sulfonyl chloride group imparts distinct electronic and steric properties, making it a valuable reagent in organic synthesis .

Properties

CAS No.

1859600-17-1

Molecular Formula

C6H4ClFOS

Molecular Weight

178.61 g/mol

IUPAC Name

3-fluorobenzenesulfinyl chloride

InChI

InChI=1S/C6H4ClFOS/c7-10(9)6-3-1-2-5(8)4-6/h1-4H

InChI Key

UKKVTWZJRLQGEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)Cl)F

Origin of Product

United States

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